Pemirolast potassium
Pemirolast potassium
Pemirolast Potassium is the potassium salt form of pemirolast, a pyrimidinone derivative with antiallergic property. Pemirolast potassium exerts its action by blocking the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, histamine and leukotrienes, which are involved in the allergic process. Pemirolast potassium also prevents inflammatory mediator release from eosinophils.
Brand Name:
Vulcanchem
CAS No.:
100299-08-9
VCID:
VC20763600
InChI:
InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15);
SMILES:
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Molecular Formula:
C10H8KN6O
Molecular Weight:
267.31 g/mol
Pemirolast potassium
CAS No.: 100299-08-9
Cat. No.: VC20763600
Molecular Formula: C10H8KN6O
Molecular Weight: 267.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Pemirolast Potassium is the potassium salt form of pemirolast, a pyrimidinone derivative with antiallergic property. Pemirolast potassium exerts its action by blocking the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, histamine and leukotrienes, which are involved in the allergic process. Pemirolast potassium also prevents inflammatory mediator release from eosinophils. |
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CAS No. | 100299-08-9 |
Molecular Formula | C10H8KN6O |
Molecular Weight | 267.31 g/mol |
IUPAC Name | potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15); |
Standard InChI Key | WXWWEFZPRLRGFL-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
SMILES | CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
Canonical SMILES | CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K] |
Appearance | Assay:≥98%A crystalline solid |
Colorform | Crystals from dimethylformamide |
Melting Point | 310-311 °C (decomposes) |
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